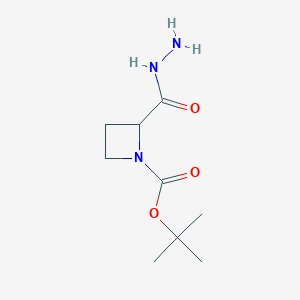

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)12-5-4-6(12)7(13)11-10/h6H,4-5,10H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRUHMVRFLYAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779700-36-5 | |

| Record name | tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Technical Guide: Chemical Properties, Stability, and Synthetic Applications of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Executive Summary

In modern fragment-based drug discovery (FBDD) and peptidomimetic design, conformationally restricted aliphatic heterocycles are highly sought after to improve pharmacokinetic profiles. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5) is a premium bifunctional building block. It combines a highly strained, rigid azetidine core with an acid-labile Boc-protected amine and a highly nucleophilic hydrazide moiety.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, stability parameters, and synthetic utility of this compound. By understanding the mechanistic causality behind its reactivity, researchers can effectively deploy this molecule to synthesize complex bioisosteres, such as 1,3,4-oxadiazoles, without compromising the integrity of the strained ring or the protecting groups.

Physicochemical Properties & Structural Causality

The unique reactivity of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is dictated by its three distinct structural domains: the four-membered azetidine ring, the tert-butoxycarbonyl (Boc) protecting group, and the terminal hydrazide.

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| Chemical Name | Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate | Standard IUPAC nomenclature. |

| CAS Number | 1779700-36-5[1] | Unique chemical identifier for procurement and safety tracking. |

| Molecular Formula | C9H17N3O3 | Determines mass spectrometric targets. |

| Molecular Weight | 215.25 g/mol [1] | Used for stoichiometric calculations in coupling reactions. |

| Ring Strain Energy | ~26 kcal/mol | Increases the s -character of exocyclic bonds, altering the basicity of the ring nitrogen compared to piperidines. |

| Hydrazide Nucleophilicity | High ( α -effect) | The adjacent nitrogen lone pairs repel each other, raising the HOMO energy and making the terminal amine highly reactive toward electrophiles. |

Structural Causality

-

The Azetidine Core: The four-membered ring forces the internal bond angles to approximately 90°, deviating significantly from the ideal tetrahedral angle (109.5°). This induces substantial angle strain. To compensate, the exocyclic bonds (including the C2-carbonyl bond) adopt higher s -character, which subtly reduces the basicity of the azetidine nitrogen but rigidifies the spatial orientation of the hydrazide group[2].

-

The Boc Group: The bulky tert-butyl moiety provides intense steric shielding around the N1 position, preventing unwanted polymerization or acylation during downstream hydrazide functionalization.

Chemical Stability and Degradation Pathways

To maintain the integrity of the molecule during storage and synthesis, it is critical to understand its degradation pathways. The compound is a delicate balance of orthogonal reactivities.

Degradation Mechanisms

-

Acid-Mediated Boc Cleavage: The Boc group is highly sensitive to strong acids. Exposure to Trifluoroacetic acid (TFA) or HCl protonates the carbamate carbonyl. This triggers the expulsion of a stable tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas) and carbamic acid, which subsequently decarboxylates to yield the free azetidine-2-hydrazide.

-

Oxidative Susceptibility: The hydrazide group (-NHNH2) is prone to oxidation. Exposure to strong oxidants (e.g., atmospheric oxygen over prolonged periods, or reagents like NBS) can oxidize the hydrazide to an acyl diimide, which may further decompose or dimerize.

-

Ring Opening: While stable under neutral and mild conditions, the strained azetidine ring is susceptible to nucleophilic ring-opening if exposed to strong, unhindered nucleophiles at elevated temperatures.

Fig 1: Primary chemical degradation pathways of Boc-azetidine-2-hydrazide.

Storage Protocol: To mitigate these degradation pathways, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C for short-term use, or -20 °C for long-term preservation.

Synthetic Applications: 1,3,4-Oxadiazole Bioisosteres

In medicinal chemistry, amides and esters are often metabolically unstable, rapidly cleaved by in vivo amidases and esterases. The 1,3,4-oxadiazole ring is a premier bioisostere that mimics the hydrogen-bonding capabilities and planar geometry of an amide while offering profound resistance to enzymatic hydrolysis[3].

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is the perfect precursor for synthesizing azetidine-linked 1,3,4-oxadiazoles.

The Causality of Reagent Selection

Historically, cyclodehydration of diacylhydrazines to 1,3,4-oxadiazoles utilized harsh acidic reagents like POCl3 or SOCl2[4]. However, applying POCl3 to this specific substrate would catastrophically cleave the acid-labile Boc protecting group.

The Solution: The Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate). The Burgess reagent facilitates the cyclodehydration of the intermediate diacylhydrazine under mild, neutral-to-slightly-basic conditions, perfectly preserving the Boc group for later, selective deprotection[5].

Fig 2: Synthetic workflow for 1,3,4-oxadiazole derivatives via Burgess reagent.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure causality and reaction success can be proven before proceeding.

Protocol A: Synthesis of Boc-Azetidine-1,3,4-Oxadiazole via Burgess Reagent

Objective: Couple the hydrazide with an arbitrary carboxylic acid (R-COOH) and cyclize to the oxadiazole without losing the Boc group.

Step 1: Amide Coupling (Diacylhydrazine Formation)

-

Dissolve R-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M) under Argon.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 15 minutes to generate the active ester.

-

Add Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (1.0 equiv). Stir at room temperature for 2 hours.

-

Self-Validation Checkpoint: Perform LCMS. The reaction is successful when the starting material mass ( m/z 216 [M+H]+) disappears, replaced by the diacylhydrazine mass ( m/z [R-COOH + 215 - 18]+).

-

Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Cyclodehydration

-

Dissolve the crude diacylhydrazine in anhydrous 1,4-Dioxane (0.1 M).

-

Add Burgess Reagent (1.5 to 2.0 equiv).

-

Heat the mixture to 90–100 °C for 12–16 hours[5]. Causality Note: Heating is required to overcome the activation energy barrier of the cyclization step.

-

Self-Validation Checkpoint: Perform LCMS. Successful cyclization is strictly indicated by a mass shift of -18 Da (loss of H2O) from the intermediate diacylhydrazine. The presence of the Boc group can be confirmed by a characteristic fragment loss of -100 Da (isobutylene + CO2) in the MS/MS spectrum.

-

Cool to room temperature, concentrate, and purify via silica gel chromatography.

Protocol B: Selective Boc Deprotection of the Oxadiazole

Objective: Remove the Boc group to yield the free azetidine amine for subsequent functionalization (e.g., reductive amination or sulfonylation).

-

Dissolve the Boc-protected azetidine-oxadiazole in Dichloromethane (DCM) (0.2 M) and cool to 0 °C.

-

Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) TFA:DCM ratio.

-

Remove the ice bath and stir at room temperature for 1–2 hours.

-

Self-Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. A successful deprotection will yield a bright purple/pink spot upon heating, confirming the presence of a free secondary amine.

-

Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x), yielding the TFA-salt of the target compound.

References

-

Somani, R. R., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PMC. Retrieved from:[Link]

-

ACS Omega. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications. Retrieved from: [Link]

-

The Journal of Organic Chemistry. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. Retrieved from:[Link]

Sources

- 1. Tert-Butyl azetidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

Structural analysis of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate using NMR spectroscopy

[label="

Caption: Experimental workflow for NMR-based structure elucidation of N-Boc azetidines.

1D and 2D NMR Spectral Interpretation

The structural assignment relies on the logical integration of 1D and 2D data. The COSY spectrum will reveal the continuous 1 H- 1 H spin system from the C2 methine proton through the C3 and C4 methylene protons[1]. Because C4 is directly adjacent to the electronegative N1 atom, its protons will resonate further downfield than those of C3[1].

The HMBC spectrum acts as the definitive structural bridge. The C2 proton will show a strong 3JCH correlation to both the Boc carbonyl carbon (~155 ppm) and the hydrazide carbonyl (~170 ppm), confirming the regiochemistry of the substitutions[2].

Caption: Logical correlation network of 2D NMR techniques used to map the azetidine core.

Quantitative Data Summary

The table below summarizes the expected quantitative NMR data for the major rotamer at 25 °C, synthesized from established azetidine and N-Boc chemical shift parameters[1][2][3].

| Position | 1 H Chemical Shift (ppm) | Multiplicity & Integration | 13 C Chemical Shift (ppm) | Key 2D Correlations (HMBC/COSY) |

| Boc -CH 3 | ~1.38 (major), 1.42 (minor) | 9H, s (split by rotamers) | ~28.3 | HMBC to Boc quaternary C (~80.5 ppm) |

| C2-H | ~4.50 - 4.80 | 1H, dd ( Jcis , Jtrans ) | ~60.0 - 62.0 | COSY to C3-H 2 ; HMBC to C=O (hydrazide) |

| C3-H 2 | ~2.20 - 2.60 | 2H, m (diastereotopic) | ~20.0 - 25.0 | COSY to C2-H, C4-H 2 |

| C4-H 2 | ~3.80 - 4.10 | 2H, m (diastereotopic) | ~47.0 - 50.0 | COSY to C3-H 2 ; HMBC to C=O (Boc) |

| NH (Hydrazide) | ~8.50 - 9.00 | 1H, br s (exchanges D 2 O) | N/A | HMBC to C=O (hydrazide) |

| NH 2 (Hydrazide) | ~4.00 - 4.50 | 2H, br s (exchanges D 2 O) | N/A | N/A |

| C=O (Boc) | N/A | N/A | ~155.0 - 157.0 | HMBC from C2-H, C4-H 2 |

| C=O (Hydrazide) | N/A | N/A | ~170.0 - 172.0 | HMBC from C2-H, NH |

Conclusion

The structural analysis of tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate requires a robust understanding of both its static connectivity and its dynamic conformational behavior. By employing a self-validating workflow that combines D 2 O exchange, 2D correlation mapping (COSY, HSQC, HMBC), and VT-NMR, researchers can confidently resolve the ambiguities introduced by diastereotopic ring protons and N-Boc rotamers. This methodology ensures the highest level of scientific integrity, preventing the mischaracterization of conformational isomers as chemical impurities during drug development campaigns.

References

- BenchChem. "Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.

- Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.

- Sigma-Aldrich. "Tert-Butyl azetidine-1-carboxylate (CAS 1779700-36-5).

- National Institutes of Health (PMC). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.

- ResearchGate. "Rotamers or Diastereomers? An Overlooked NMR Solution.

- Beilstein Journal of Organic Chemistry. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

- Journal of Organic Chemistry (ACS). "α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Executive Summary

In contemporary drug discovery, the strategic incorporation of small, strained aliphatic rings has revolutionized lead optimization. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5) is a highly specialized, Boc-protected aza-heterocyclic building block[1]. By combining the conformational rigidity of the azetidine core with the orthogonal reactivity of a hydrazinecarbonyl moiety, this compound serves as a critical precursor for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

This whitepaper provides an authoritative breakdown of the compound’s exact mass data, mass spectrometry (MS) characterization protocols, and its mechanistic utility in medicinal chemistry.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical data is the foundation of analytical validation. The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures stability during upstream synthetic handling, while the terminal hydrazine provides a nucleophilic center for downstream cyclization.

Quantitative Data Summary

The following table consolidates the verified chemical properties of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate[1][2][3]:

| Property | Value |

| Chemical Name | Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate |

| CAS Number | 1779700-36-5 |

| Molecular Formula | C₉H₁₇N₃O₃ |

| Molecular Weight | 215.25 g/mol |

| Monoisotopic Exact Mass | 215.12699 Da |

| Protonated Mass [M+H]⁺ | 216.13427 Da |

| SMILES | CC(OC(N1C(C(NN)=O)CC1)=O)(C)C |

Causality in Mass Calculation: The exact monoisotopic mass (215.12699 Da) is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). In high-resolution mass spectrometry (HRMS), differentiating this specific mass defect from isobaric impurities is critical for confirming the elemental composition of the synthesized batch.

High-Resolution Mass Spectrometry (HRMS) Characterization Workflow

To verify the structural integrity and exact mass of the compound, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed.

Self-Validating Analytical Protocol

To ensure the trustworthiness of the MS data, this protocol utilizes a System Suitability Test (SST) . Before analyzing the azetidine derivative, a known calibration standard is injected to verify that the mass accuracy of the Orbitrap/TOF analyzer is within ≤ 2 ppm. A subsequent blank injection confirms the absence of carryover, ensuring the target signal is definitively derived from the sample.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: The 0.1% Formic Acid is mechanistically required to drive the equilibrium toward the protonated state of the basic terminal hydrazine nitrogen (pKa ~7–8), thereby maximizing ionization efficiency in the positive electrospray ionization (ESI+) source.

-

-

Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% organic mobile phase over 5 minutes.

-

Causality: The highly polar hydrazine moiety elutes early under purely aqueous conditions; however, the lipophilic Boc group ensures sufficient retention and sharp peak shape on the reversed-phase C18 stationary phase.

-

-

Mass Acquisition: Operate the mass spectrometer in ESI+ mode with a resolution setting of ≥60,000 at m/z 200. Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ ion at m/z 216.13427.

Step-by-step LC-HRMS workflow for exact mass validation of the azetidine derivative.

Synthetic Utility & Causality in Drug Discovery

Azetidines have emerged from relative obscurity to become privileged scaffolds in modern medicinal chemistry[4][5].

Why Choose Azetidines?

Drug development professionals frequently replace traditional planar aromatic rings or flexible acyclic amines with azetidines. This bioisosteric replacement is driven by several mechanistic advantages:

-

Increased Fsp³ Character: The strained four-membered ring increases the fraction of sp³-hybridized carbons, which correlates strongly with improved aqueous solubility and clinical success[6].

-

Conformational Restriction: The rigid geometry of the azetidine ring locks the attached pharmacophores into precise 3D vectors. This reduces the entropic penalty upon binding to the target protein's active site, thereby enhancing binding affinity[5].

-

Metabolic Stability: The compact nature of the ring and lack of easily abstractable α-protons (compared to larger pyrrolidines or piperidines) often shields the molecule from rapid Cytochrome P450-mediated oxidative metabolism[4].

The Role of the Hydrazinecarbonyl Moiety

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is specifically designed for modular synthesis. The Boc group provides orthogonal protection, allowing chemists to selectively react the hydrazine tail. The terminal primary amine of the hydrazine undergoes facile condensation with aldehydes, ketones, or acyl chlorides, acting as a direct precursor for the synthesis of biologically active heterocycles.

Synthetic pathway from Boc-azetidine acid to downstream heterocyclic APIs.

References

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. Tert-Butyl azetidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. accelsci.com [accelsci.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Crystallographic Profiling of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the azetidine ring has emerged as a privileged scaffold, frequently utilized to improve metabolic stability, lower lipophilicity, and modulate the pKa of pharmaceutical intermediates. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5) is a highly specialized, chiral building block featuring a strained four-membered nitrogen heterocycle, a bulky tert-butoxycarbonyl (Boc) protecting group, and a reactive hydrazinecarbonyl moiety.

Because the spatial orientation of these functional groups dictates the molecule's reactivity and its interactions within biological targets, determining its exact 3D structure via Single-Crystal X-ray Diffraction (SCXRD) is a critical milestone in hit-to-lead optimization. This whitepaper outlines the theoretical conformational landscape of this compound and provides a self-validating, causality-driven protocol for its crystallographic resolution.

3D Conformational Landscape & Structural Logic

Before initiating crystallographic experiments, it is necessary to establish a predictive model of the molecule's behavior in the solid state. The 3D architecture of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is governed by three competing structural forces:

-

Azetidine Ring Strain: Unlike planar aromatic rings, the azetidine ring adopts a "puckered" (butterfly) conformation to relieve torsional strain between adjacent hydrogen atoms. This puckering forces the C2 substituent (the hydrazinecarbonyl group) into a distinct pseudo-equatorial or pseudo-axial trajectory.

-

Steric Shielding by the Boc Group: The bulky tert-butyl group exhibits significant steric bulk. To minimize steric clashes, the Boc carbamate typically adopts a planar conformation with the tert-butyl group oriented trans to the azetidine ring.

-

Hydrogen Bonding Networks: The hydrazinecarbonyl group (–C(=O)NHNH₂) acts as both a potent hydrogen bond donor (via primary and secondary amines) and an acceptor (via the carbonyl oxygen). This dual nature drives the formation of extensive intermolecular hydrogen-bonded chains in the crystal lattice.

Caption: Molecular components dictating the 3D crystal packing and lattice formation.

Self-Validating Crystallographic Protocol

Acquiring high-resolution SCXRD data requires a rigorous, step-by-step methodology where each phase validates the previous one. The following protocol is engineered specifically for small, flexible organic molecules[1].

Phase 1: Crystal Engineering & Growth

-

Rationale: The hydrazine moiety is highly polar and prone to forming rapid, disordered hydrogen-bond networks. If crystallized in a highly polar protic solvent (e.g., methanol), the solvent may co-crystallize, complicating the structural analysis.

-

Procedure: Utilize the Vapor Diffusion method. Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (solvent). Place this solution in a micro-vial, and set the micro-vial inside a larger sealed chamber containing 3 mL of n-hexane (anti-solvent).

-

Causality: Vapor diffusion allows for a slow, thermodynamically controlled transition into the supersaturated state. The gradual diffusion of hexane lowers the dielectric constant of the medium, promoting the growth of a single, defect-free crystal lattice rather than kinetic aggregates[2].

-

Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly upon 90-degree rotation. Mosaic or irregular extinction indicates twinning, necessitating recrystallization.

Phase 2: Data Collection

-

Rationale: The tert-butyl group is highly susceptible to thermal motion at room temperature, which smears electron density and inflates atomic displacement parameters. Furthermore, determining the absolute stereochemistry of the C2 chiral center is mandatory.

-

Procedure: Mount a suitable crystal (approx. 0.15 × 0.10 × 0.08 mm) on a loop using paratone oil. Flash-cool the sample to 100 K using a nitrogen cryostream. Collect diffraction data utilizing a diffractometer equipped with a Cu Kα X-ray source (λ = 1.54178 Å) [1].

-

Causality: Cu Kα radiation is explicitly chosen over Mo Kα because the anomalous scattering of oxygen and nitrogen is significantly stronger at the copper wavelength. This strong anomalous signal is mathematically required to calculate an accurate Flack parameter, which definitively proves the absolute (R) or (S) configuration of the chiral center[1].

-

Validation Checkpoint: Review the integration logs. The internal agreement factor ( Rint ) should be < 0.05, confirming that symmetrically equivalent reflections have consistent intensities.

Phase 3: Phase Solution and Refinement

-

Rationale: Converting diffraction intensities to a 3D electron density map requires solving the phase problem and refining the atomic positions.

-

Procedure: Solve the structure using intrinsic phasing algorithms. Refine the model using full-matrix least-squares on F2 using the SHELXL program[3].

-

Causality: SHELXL is the industry standard because it allows for the implementation of advanced constraints and restraints[3]. Because the tert-butyl group often exhibits rotational disorder, SHELXL allows the crystallographer to apply rigid-bond restraints (DELU) and similarity restraints (SIMU). These mathematical boundaries prevent the anisotropic displacement parameters (ellipsoids) of the carbon atoms from becoming non-positive definite (NPD) during refinement[3].

-

Validation Checkpoint: Generate a final checkCIF report. The model must have an R1 value < 0.05 and no Level A or B alerts regarding missing atoms or incorrect molecular geometry.

Caption: Small molecule X-ray crystallography workflow for structural elucidation.

Quantitative Crystallographic Benchmarks

While empirical SCXRD datasets are proprietary to the synthesizing laboratory until deposited in the Cambridge Structural Database (CSD), the table below outlines the target crystallographic parameters required to validate a high-quality 3D structural model for this specific class of Boc-protected azetidine derivatives.

| Crystallographic Parameter | Target / Expected Value | Scientific Justification |

| Crystal System | Monoclinic or Orthorhombic | Typical packing arrangement for highly functionalized, chiral organic molecules. |

| Space Group | P21 or P212121 | The presence of a chiral center at C2 dictates a non-centrosymmetric space group. |

| Data Collection Temp. | 100(2) K | Suppresses the thermal libration of the flexible tert-butyl and hydrazine groups. |

| Radiation Source | Cu Kα (λ = 1.54178 Å) | Maximizes anomalous dispersion for light atoms (C, N, O) to determine absolute structure[1]. |

| Final R1 Index | < 0.050 | Indicates an excellent agreement between the calculated model and the observed diffraction data. |

| Goodness-of-fit (S) | 1.00 – 1.05 | Validates that the weighting scheme applied during SHELXL refinement is statistically sound[3]. |

| Flack Parameter | ~ 0.00 (with esd < 0.1) | A value near zero confirms the absolute stereochemistry of the C2 chiral center is correctly modeled. |

Conclusion

The 3D structural elucidation of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate requires a delicate balance of crystal engineering and computational refinement. By understanding the causality behind the molecule's conformational flexibility—specifically the puckering of the azetidine ring and the rotational disorder of the Boc group—researchers can tailor their crystallographic protocols to yield high-fidelity, self-validating structural data. Utilizing Cu Kα radiation and advanced SHELXL restraints ensures that the resulting 3D model is geometrically accurate and ready for integration into rational drug design pipelines.

Sources

The Strategic Role of Tert-Butyl 2-(Hydrazinecarbonyl)azetidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel chemical space relies heavily on building blocks that balance conformational rigidity with versatile reactivity. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5)[1] represents a premier scaffold in this domain. By integrating a highly strained, sp³-rich azetidine core with a reactive hydrazide handle and an orthogonal Boc-protecting group, this molecule serves as a critical hub for synthesizing peptidomimetics, rigidified bioisosteres, and advanced linker systems. This whitepaper deconstructs the structural rationale, key applications, and self-validating experimental workflows associated with this privileged building block.

Structural Rationale & Physicochemical Profiling (The "Why")

The utility of 1-Boc-azetidine-2-carboxylic acid hydrazide is rooted in the synergistic properties of its three structural domains:

The Azetidine Core: A Superior Bioisostere

Azetidines are four-membered, saturated nitrogen heterocycles that have emerged as privileged motifs in drug discovery[2]. They act as highly effective bioisosteres for pyrrolidines, piperidines, and morpholines[3]. The causality behind their selection is driven by the need to improve developability metrics: the compact, strained nature of the azetidine ring lowers lipophilicity (LogP) and increases the fraction of sp³-hybridized carbons (Fsp³), which directly correlates with enhanced aqueous solubility and metabolic stability[4]. Furthermore, as a lower homologue of proline, azetidine-2-carboxylic acid (Aze) imposes severe conformational restrictions on peptide backbones, locking them into bioactive cis/trans geometries and increasing resistance to proteolytic degradation[5].

The Hydrazide Handle: Versatile Reactivity

The hydrazinecarbonyl group (-CO-NH-NH₂) is a bifunctional moiety capable of acting as both a nucleophile and an electrophile. In medicinal chemistry, its primary utility lies in cyclodehydration reactions to form 1,3,4-oxadiazoles and 1,2,4-triazoles[6]. These five-membered heterocycles are robust bioisosteres for metabolically labile amide bonds, preserving hydrogen-bond acceptor capabilities while eliminating the susceptibility to enzymatic amidase cleavage[7].

Orthogonal Boc Protection

The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen allows for the selective functionalization of the hydrazide moiety without unwanted side reactions at the secondary amine[6]. Once the hydrazide is transformed, the Boc group can be cleanly removed under acidic conditions to reveal the amine for subsequent derivatization (e.g., sulfonylation, reductive amination, or acylation).

Logical mapping of the structural motifs of 1-Boc-azetidine-2-hydrazide and their applications.

Quantitative Data Presentation

To understand the impact of incorporating the azetidine-hydrazide scaffold, we must compare its physicochemical and reactive properties against traditional alternatives.

Table 1: Physicochemical Impact of Saturated Heterocycles

Data summarizes the structural impact of replacing traditional rings with azetidine.

| Heterocycle Core | Ring Size | Relative Lipophilicity (LogP Impact) | Conformational Rigidity | Fsp³ Contribution |

| Piperidine | 6-membered | High | Low (Chair flip active) | Moderate |

| Pyrrolidine | 5-membered | Moderate | Moderate (Envelope flip) | Moderate |

| Azetidine | 4-membered | Low (Highly polar) | High (Planar/Puckered) | High |

Table 2: Reagent Selection for Hydrazide Cyclodehydration

Evaluating the causality of reagent choice when converting the hydrazide to a 1,3,4-oxadiazole.

| Reagent System | Reaction Conditions | Boc-Group Compatibility | Azetidine Ring Stability | Typical Yield |

| Burgess Reagent | THF/Dioxane, 80–100 °C | Excellent (Neutral/Mild) | High | 70–93% |

| POCl₃ | Neat, 100 °C | Poor (Acidic cleavage) | Low (Ring opening risk) | < 20% |

| TsCl / Et₃N | DCM, Room Temp | Good | Moderate | 40–60% |

Self-Validating Experimental Workflows

The following protocols detail the transformation of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate into an advanced 1,3,4-oxadiazole pharmacophore, followed by deprotection. These workflows are designed as self-validating systems, ensuring that intermediate success is analytically confirmed before proceeding.

Protocol 1: One-Pot Synthesis of 1,3,4-Oxadiazole Derivatives

Causality & Logic: The synthesis requires two distinct phases: amide coupling and cyclodehydration. HATU is selected as the coupling agent because its 7-azabenzotriazole leaving group is highly efficient for sterically hindered substrates like azetidine derivatives[7]. For the dehydration step, Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is strictly required. Traditional dehydrating agents like POCl₃ or SOCl₂ generate strong acids that will prematurely cleave the Boc group and potentially ring-open the strained azetidine[7].

Step-by-Step Methodology:

-

Coupling: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate in anhydrous Dichloromethane (DCM) (0.2 M concentration)[6].

-

Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIEA). Stir at room temperature for 3 hours[6].

-

Validation Check 1 (LC-MS): Sample the reaction. The mass spectrum must show the disappearance of the hydrazide starting material ( m/z 216 [M+H]+ ) and the appearance of the diacylhydrazine intermediate.

-

Solvent Swap: Concentrate the reaction mixture under reduced pressure and redissolve the crude diacylhydrazine in anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane.

-

Cyclodehydration: Add 1.5 to 2.0 eq of Burgess reagent. Heat the mixture to 80–100 °C for 16–24 hours[8].

-

Validation Check 2 (LC-MS): Confirm the loss of water (-18 Da) from the diacylhydrazine intermediate mass, indicating successful oxadiazole ring closure[8].

-

Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography to isolate the Boc-protected azetidine-oxadiazole.

Protocol 2: Boc-Deprotection and Isolation

Causality & Logic: While Trifluoroacetic acid (TFA) is commonly used for Boc removal, it yields hygroscopic TFA salts that complicate downstream purification. Utilizing 4M HCl in 1,4-dioxane provides a controlled, anhydrous acidic environment that directly precipitates the product as a stable, easily filterable hydrochloride salt[6].

Step-by-Step Methodology:

-

Deprotection: Dissolve the purified Boc-protected azetidine-oxadiazole in a minimal amount of 1,4-dioxane.

-

Acidification: Slowly add 10 volumes of 4M HCl in 1,4-dioxane at 0 °C. Warm to room temperature and stir for 2 hours[6].

-

Validation Check 3 (Gas Evolution & LC-MS): Observe the cessation of CO₂ gas evolution. LC-MS must confirm the loss of the Boc group (-100 Da).

-

Isolation: Add cold diethyl ether to fully precipitate the amine hydrochloride salt. Filter, wash with ether, and dry under high vacuum to yield the final functionalized azetidine core ready for final derivatization (e.g., sulfonylation)[6].

Step-by-step synthetic workflow for converting the hydrazide into a 1,3,4-oxadiazole derivative.

Conclusion

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is far more than a simple building block; it is a strategic tool for modulating molecular developability. By leveraging the azetidine core to restrict conformation and increase Fsp³, and utilizing the hydrazide handle to install robust heterocycles like 1,3,4-oxadiazoles, medicinal chemists can systematically overcome liabilities associated with lipophilicity and metabolic instability. Adhering to the mild, self-validating synthetic protocols outlined above ensures the structural integrity of this highly strained, privileged scaffold throughout the drug discovery pipeline.

References

- Source: sigmaaldrich.

- Source: researchgate.

- Source: pharmablock.

- Source: nih.

- Source: nih.

- Source: nih.

- Source: acs.

- Title: Stereoselective synthesis of (R)- and (S)

Sources

- 1. Tert-Butyl azetidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Mechanism and Synthesis of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate: A Technical Guide

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS No. 1779700-36-5) serves as a critical building block, combining the conformational restriction of the azetidine ring with the versatile reactivity of a hydrazide moiety. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the synthesis of this molecule, focusing on the causality behind reagent selection, stereochemical considerations, and the mitigation of common synthetic pitfalls.

Structural Significance & Chemical Orthogonality

Azetidine derivatives are highly valued as bioisosteres for pyrrolidines and piperidines, offering improved metabolic stability, lower lipophilicity, and unique spatial vectors for pharmacophore alignment. The conversion of N-Boc-azetidine-2-carboxylic acid to its corresponding hydrazide unlocks pathways to various privileged heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and acyl hydrazones[1].

The synthesis relies heavily on chemical orthogonality . The tert-butyloxycarbonyl (Boc) protecting group is highly stable under basic and nucleophilic conditions, making it perfectly compatible with hydrazine hydrate—a potent nucleophile. Conversely, the Boc group remains highly labile to acidic conditions, dictating that all downstream workups and purifications must maintain a neutral or basic pH to prevent premature deprotection [2].

Mechanistic Pathways for Hydrazide Formation

The formation of the hydrazide can be achieved via two primary synthetic routes, depending on the available precursor: the direct hydrazinolysis of an ester, or the activation of the free carboxylic acid using a coupling agent.

Fig 1: Synthetic workflows for Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate.

Pathway A: Direct Hydrazinolysis of Esters

When starting from methyl or ethyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate, direct hydrazinolysis is the preferred route [3]. Hydrazine is an exceptionally strong nucleophile due to the alpha-effect —the repulsion between the unshared electron pairs on adjacent nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO), exponentially increasing its nucleophilicity compared to standard primary amines [4].

The Mechanism:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the azetidine ester.

-

Tetrahedral Intermediate: The sp2 hybridized carbonyl carbon transitions to an sp3 hybridized state, forming a high-energy oxyanion intermediate.

-

Collapse & Expulsion: The carbonyl π -bond reforms, expelling the alkoxide (e.g., methoxide) as a leaving group.

-

Proton Transfer: An intermolecular or intramolecular proton transfer from the hydrazinium moiety to the expelled alkoxide yields the neutral hydrazide and an alcohol byproduct.

Fig 2: Electron flow and intermediate progression during ester hydrazinolysis.

Pathway B: Coupling-Agent Mediated Hydrazidation

If the starting material is the free N-Boc-azetidine-2-carboxylic acid, direct reaction with hydrazine is impossible due to preferential acid-base neutralization (forming a hydrazinium carboxylate salt). Instead, the carboxylic acid must be activated. 1,1'-Carbonyldiimidazole (CDI) is highly effective for this transformation [5].

The Mechanism: The carboxylic acid reacts with CDI to form a highly reactive acyl imidazole intermediate, driven by the thermodynamically favorable release of CO2 gas. Hydrazine hydrate is then introduced, attacking the acyl imidazole to displace imidazole and form the target hydrazide. This method is exceptionally mild and preserves the stereochemical integrity of chiral azetidines (e.g., (S)-N-Boc-azetidine-2-carboxylic acid).

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed with built-in validation markers.

Protocol A: Hydrazinolysis of Methyl N-Boc-azetidine-2-carboxylate

-

Causality Check: Methanol is used as the solvent to match the leaving group of the methyl ester, preventing unwanted transesterification side-products. A large excess of hydrazine is used to statistically suppress the formation of symmetrical N,N'-diacylhydrazine dimers [6].

-

Step 1: Dissolve Methyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate (1.0 equiv, 10 mmol) in absolute methanol (0.5 M concentration).

-

Step 2: Add Hydrazine monohydrate ( N2H4⋅H2O , 64% hydrazine, 4.0 equiv) dropwise at room temperature.

-

Step 3: Heat the reaction mixture to a gentle reflux (65 °C) for 12-16 hours. Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1); the ester starting material should completely disappear, replaced by a highly polar, ninhydrin-active spot at the baseline.

-

Step 4: Cool to room temperature and concentrate under reduced pressure to remove methanol and the bulk of the unreacted hydrazine.

-

Step 5: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaCl (3 x 20 mL) to partition residual hydrazine into the aqueous layer.

-

Step 6: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to yield the pure hydrazide as a white solid.

Protocol B: CDI-Mediated Synthesis from N-Boc-azetidine-2-carboxylic acid

-

Causality Check: Anhydrous conditions are critical in Step 1 to prevent the hydrolysis of CDI back to imidazole and CO2 .

-

Step 1: Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

-

Step 2: Add 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv) in one portion. Stir at room temperature for 1 hour. Self-Validation: The reaction will effervesce. The cessation of CO2 bubbling indicates the complete formation of the acyl imidazole intermediate.

-

Step 3: Add Hydrazine monohydrate (3.0 equiv) dropwise. Stir for an additional 2-3 hours at room temperature.

-

Step 4: Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Step 5: Wash the combined organic layers with water and brine. Crucial Note: Do not use acidic washes (e.g., HCl or citric acid) to remove imidazole, as the azetidine Boc-group is highly sensitive to acid-catalyzed cleavage.

-

Step 6: Dry over Na2SO4 , filter, and concentrate in vacuo.

Quantitative Data Comparison

The selection between Pathway A and Pathway B depends heavily on precursor availability, scale, and tolerance for specific impurities. The table below summarizes the technical trade-offs.

| Parameter | Pathway A: Ester Hydrazinolysis | Pathway B: CDI Coupling |

| Optimal Precursor | Methyl/Ethyl Ester | Free Carboxylic Acid |

| Reagent Cost | Very Low (Hydrazine Hydrate) | Moderate (CDI + Hydrazine) |

| Reaction Time | 12 - 24 Hours (Reflux) | 3 - 4 Hours (Room Temp) |

| Risk of Diacylation | Moderate (Requires excess N2H4 ) | Low |

| Stereochemical Integrity | Excellent (No enolization risk) | Good (Minimal racemization via CDI) |

| Typical Yield | 85% - 95% | 75% - 85% |

| Primary Impurity | N,N'-diacylhydrazine (Dimer) | Imidazole (Requires careful washing) |

Thermodynamic Properties of Boc-Protected Azetidine Hydrazides: A Technical Guide for Drug Development

Section 1: Introduction to the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in modern drug discovery. They offer enhanced three-dimensionality, improved pharmacokinetic profiles, and reduced lipophilicity compared to their acyclic or larger-ring counterparts . When functionalized as Boc-protected azetidine hydrazides, these molecules serve as critical intermediates for synthesizing peptidomimetics, antibody-drug conjugate (ADC) linkers, and novel chemotherapeutics. However, their physical behavior is governed by a complex interplay of ring strain, carbamate rotamerism, and hydrogen-bonding thermodynamics. Understanding these properties is essential for predictive modeling and successful synthetic execution.

Section 2: Structural Thermodynamics and Ring Strain

The thermodynamic baseline of the azetidine ring is defined by its substantial ring strain energy, experimentally determined to be approximately 25.2 kcal/mol . This strain arises from two primary sources:

-

Angle Strain: The internal C-N-C and C-C-C bond angles are compressed to ~93° and ~87°, respectively, forcing the nitrogen lone pair into an orbital with higher s-character.

-

Torsional Strain: To alleviate the eclipsing interactions of adjacent C-H bonds, the ring deviates from planarity, adopting a "puckered" conformation with a dihedral angle of nearly 30° .

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly alters the molecule's thermodynamic landscape. The Boc group attenuates the nucleophilicity of the azetidine nitrogen through electron delocalization into the carbamate carbonyl . This delocalization imparts partial double-bond character to the carbamate C-N bond, restricting free rotation and establishing a thermodynamic equilibrium between syn and anti rotamers.

Section 3: Carbamate Rotamerism and Hydrazide Stabilization

In Boc-protected azetidine hydrazides, the rotational energy barrier ( ΔG‡ ) around the carbamate C-N bond typically ranges from 15 to 21 kcal/mol . Because this barrier is relatively high, the rotamers interconvert slowly on the NMR timescale at room temperature, often presenting as broadened or split signals in spectral analysis.

The hydrazide moiety (-CONHNH 2 ) introduces an additional thermodynamic vector. As a potent hydrogen-bond donor and acceptor, the hydrazide group can form intramolecular hydrogen bonds with the Boc carbonyl oxygen. This interaction selectively lowers the enthalpy ( ΔH ) of specific rotameric states, shifting the equilibrium population. The thermodynamic preference is thus a delicate balance between the steric bulk of the tert-butyl group and the stabilizing enthalpy of intramolecular hydrogen bonding.

Section 4: Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and physical parameters governing Boc-protected azetidine hydrazides.

| Parameter | Value / Range | Thermodynamic Implication |

| Ring Strain Energy | ~25.2 kcal/mol | Drives ring-opening reactions; increases s-character of N lone pair. |

| Ring Puckering Angle | ~30° | Relieves torsional strain from eclipsed C-H bonds. |

| C-N Rotational Barrier ( ΔG‡ ) | 15 – 21 kcal/mol | Restricts rotation, leading to observable syn/anti rotamers at 298 K. |

| Gas-Phase Basicity | ~215.4 kcal/mol | Lower than pyrrolidine due to strain-induced lone pair stabilization. |

| Hydrazide H-Bond Energy | 2 – 5 kcal/mol | Stabilizes specific conformers, shifting rotameric equilibrium. |

Section 5: Mechanistic Visualization

The following state-transition diagram illustrates the thermodynamic equilibrium and the energetic barriers defining the conformational dynamics of these molecules.

Thermodynamic equilibrium of Boc-azetidine hydrazide rotamers and stabilizing factors.

Section 6: Experimental Methodologies and Self-Validating Protocols

Protocol A: Synthesis of 1-Boc-azetidine-3-carbohydrazide

To ensure the thermodynamic stability of the acid-labile Boc group, this protocol utilizes 1,1'-Carbonyldiimidazole (CDI) for carboxylic acid activation rather than harsh acyl chlorides .

-

Activation: Dissolve 1.0 equivalent of 1-Boc-azetidine-3-carboxylic acid in anhydrous tetrahydrofuran (THF) (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.2 equivalents of CDI portion-wise at 0 °C.

-

Causality: The low temperature controls the exothermic formation of the active acyl imidazole and prevents premature degradation. The evolution of CO 2 gas provides an irreversible thermodynamic driving force.

-

-

Hydrazinolysis: After stirring for 1 hour at room temperature, cool the mixture back to 0 °C and add 3.0 equivalents of hydrazine hydrate dropwise.

-

Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (DCM:MeOH 9:1). The active ester will consume rapidly. Stain with ninhydrin; the product hydrazide will appear as a distinct, intensely colored spot due to the primary amine functionality.

-

Workup: Concentrate the THF in vacuo, and partition the residue between ethyl acetate and saturated aqueous NaHCO 3 . The organic layer is dried over Na 2 SO 4 and concentrated to yield the product. Confirm via 1 H NMR (verifying the Boc singlet at ~1.4 ppm and broad exchangeable hydrazide NH signals).

Protocol B: Thermodynamic Characterization via Variable-Temperature NMR (VT-NMR)

To quantify the rotational energy barrier ( ΔG‡ ) of the Boc carbamate, VT-NMR is employed to transition the molecule from a slow-exchange to a fast-exchange regime .

-

Sample Preparation: Dissolve 15 mg of 1-Boc-azetidine-3-carbohydrazide in 0.6 mL of DMSO- d6 .

-

Causality: DMSO- d6 is chosen because its high boiling point allows for high-temperature acquisition, and its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute H-bonds, effectively isolating the intramolecular thermodynamic effects.

-

-

Acquisition: Acquire 1 H NMR spectra at 10 °C intervals starting from 25 °C up to 140 °C. Focus on the azetidine ring methine/methylene protons, which will initially appear as split signals due to the syn/anti rotamers.

-

Coalescence Observation: Identify the coalescence temperature ( Tc ) where the split signals merge into a single broad peak.

-

Self-Validation (Data Analysis): Use lineshape analysis software (e.g., DNMR) to extract the exchange rate constant ( k ) at each temperature. Plot ln(k/T) against 1/T to generate an Eyring plot. A highly linear fit ( R2>0.99 ) validates the self-consistency of the extracted activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

References

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. URL: [Link]

-

Grokipedia Contributors. (2024). Azetidine. Grokipedia. URL: [Link]

-

Kurkin, A. V., et al. (2023). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4. National Center for Biotechnology Information (PMC). URL: [Link]

Using Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate in peptide coupling reactions

Application Note: Strategic Utilization of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate in Advanced Peptide Synthesis and Native Chemical Ligation

Executive Summary

The development of complex peptidomimetics and synthetic proteins requires building blocks that offer both structural control and chemoselective reactivity. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS No. 1779700-36-5)[1] is a bifunctional reagent that addresses both needs. It combines the rigid conformational constraints of azetidine-2-carboxylic acid (Aze) with a highly stable C-terminal hydrazide moiety[2],[3]. This application note details the mechanistic rationale, physical properties, and validated protocols for utilizing this compound as a thioester surrogate in Native Chemical Ligation (NCL) and macrocyclization workflows.

Mechanistic Rationale: The Convergence of Structure and Reactivity

The Azetidine-2-carboxylic Acid (Aze) Constraint

Azetidine-2-carboxylic acid is a four-membered ring homolog of proline. In peptide drug discovery, replacing proline with Aze introduces severe restrictions on the ϕ and ψ backbone dihedral angles[3].

-

Receptor Selectivity: The tighter ring pucker of Aze alters the cis/trans isomerization ratio of the preceding amide bond. In opioid peptidomimetics (e.g., endomorphin analogs), substituting Pro with Aze stabilizes specific β -turn conformations, dramatically improving binding affinity and selectivity for the mu-opioid receptor (MOR) over delta-opioid receptors[3].

-

Supramolecular Assembly: The rigidity of Aze is also exploited in bioinspired nanotechnology, where it directs the folding and assembly of rigid supramolecular peptide cages and metallo-macrocycles[4].

The Hydrazide as a Thioester Surrogate

Traditional peptide thioesters, required for NCL, are prone to premature hydrolysis and are chemically incompatible with the nucleophilic bases (e.g., piperidine) used in standard Fmoc Solid-Phase Peptide Synthesis (SPPS)[5].

-

Stability: The hydrazide group (-CONHNH₂) is completely stable to both Fmoc and Boc SPPS conditions, allowing it to be incorporated early in the synthesis or used as a terminal building block[6],[7].

-

Chemoselective Activation: Under mildly acidic conditions (pH 3.0), the hydrazide is rapidly oxidized by sodium nitrite (NaNO₂) to an acyl azide[6]. This intermediate is seamlessly converted into a highly reactive aryl thioester via thiolysis, enabling one-pot NCL without the need to isolate intermediate products[8],[9].

Quantitative Data & Optimization

To successfully utilize Boc-Aze-NHNH₂, researchers must account for the unique steric and kinetic profiles of the four-membered ring during ligation.

Table 1: Conformational and Kinetic Properties of Aze vs. Proline

| Parameter | Proline (Pro) | Azetidine-2-carboxylic acid (Aze) | Mechanistic Impact on Workflow |

|---|---|---|---|

| Ring Structure | 5-membered pyrrolidine | 4-membered azetidine | Aze imposes stricter dihedral limits, enhancing backbone rigidity[4]. |

| Isomerization | ~10-30% cis | Higher cis propensity | Stabilizes Type VI β -turns; alters spatial orientation of adjacent residues[3]. | | NCL Kinetics | Very slow | Slow | Steric hindrance at the N α position requires elevated thiol catalyst concentrations and longer NCL reaction times. |

Table 2: Optimized Parameters for Hydrazide Activation

| Reaction Step | Parameter | Optimal Condition | Causality / Rationale |

|---|---|---|---|

| Oxidation | Temperature | -15 °C to -5 °C | Prevents thermal Curtius rearrangement of the acyl azide into an unreactive isocyanate[10]. |

| Oxidation | pH | 3.0 | Required to protonate nitrite to nitrous acid (HONO), the active nitrosating agent[6]. |

| Thiolysis | Catalyst | 100-200 mM MPAA | MPAA (4-mercaptophenylacetic acid) rapidly traps the unstable acyl azide to form a stable thioester[5],[6]. |

| Ligation | pH | 6.5 – 7.0 | Balances the nucleophilicity of the Cys thiolate (pKa ~8.3) while minimizing base-catalyzed thioester hydrolysis[5]. |

Experimental Protocol: One-Pot Activation and Native Chemical Ligation

This protocol outlines the use of Boc-Aze-NHNH₂ as an electrophilic fragment for coupling with an N-terminal cysteine peptide. The protocol is designed as a self-validating system with integrated analytical checkpoints.

Step 1: In Situ Nitrosation and Oxidation

-

Preparation: Dissolve Boc-Aze-NHNH₂ (or the Aze-hydrazide terminated peptide fragment) to a concentration of 2–5 mM in an acidic ligation buffer (6 M Guanidine·HCl, 0.2 M Na₂HPO₄, adjusted to pH 3.0)[5],[6].

-

Cooling: Submerge the reaction vessel in an ice-salt bath and allow it to equilibrate to -15 °C . Expert Insight: Temperature control is the most critical failure point. Exceeding -5 °C provides the activation energy for the Curtius rearrangement, permanently capping the peptide[10].

-

Activation: Add 10 equivalents of NaNO₂ dropwise from a pre-chilled 0.5 M aqueous stock solution[6].

-

Incubation: Stir vigorously for 15 minutes at -15 °C.

-

Analytical Checkpoint: Quench a 1 µL aliquot in methanol and analyze via LC-MS. The mass should shift by +11 Da (or reflect a methyl ester adduct if the acyl azide reacts with the methanol).

Step 2: Thiolysis and S-to-N Acyl Shift (NCL)

-

Thioesterification: To the -15 °C acyl azide solution, add 4-mercaptophenylacetic acid (MPAA) to a final concentration of 100–200 mM[6].

-

pH Adjustment: Immediately adjust the reaction pH to 6.5–7.0 using 2 M NaOH[5]. Expert Insight: MPAA is highly nucleophilic and will rapidly convert the acyl azide into a Boc-Aze-MPAA thioester. The neutral pH ensures the subsequent cysteine thiol is deprotonated and nucleophilic[5].

-

Ligation: Add the nucleophilic fragment (H-Cys-Peptide) at 1.2 equivalents relative to the Aze-thioester.

-

Completion: Allow the reaction to warm to room temperature (25 °C) and stir for 12–24 hours. The reversible transthioesterification will be followed by a spontaneous, irreversible S-to-N acyl shift to form the native amide bond[5].

-

Analytical Checkpoint: Monitor the disappearance of the MPAA-thioester intermediate and the emergence of the ligated product mass via LC-MS.

Workflow Visualization

Figure 1: Workflow for Native Chemical Ligation using Boc-Aze-NHNH₂ via acyl azide activation.

References

-

Fang, G. M., et al. "One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones." Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

-

Fang, G. M., et al. "One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones." The Royal Society of Chemistry. URL:[Link]

-

Wikipedia Contributors. "Native chemical ligation." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Zheng, J. S., et al. "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates." ResearchGate / Nature Protocols. URL:[Link]

-

Zheng, J. S., et al. "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates." PubMed. URL:[Link]

-

AAPPTec. "Custom Peptide Synthesis - Azetidine-2-carboxylic acid." AAPPTec. URL: [Link]

-

NIH / Chem Soc Rev. "Peptide cages: bioinspired supramolecular architectures for next-generation applications." PubMed Central. URL:[Link]

-

Lee, Y. S., et al. "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery." MDPI Molecules. URL:[Link]

-

PLOS One. "An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides." PLOS One. URL:[Link]

-

ChemSrc. "1261796-70-6 / Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate." ChemSrc. URL: [Link]

-

ACS. "Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases." Journal of the American Chemical Society. URL:[Link]

-

AXEL. "Enamine 化合物 CAS No:1779700-36-5." AS ONE. URL: [Link]

Sources

- 1. Tert-Butyl azetidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery [mdpi.com]

- 4. Peptide cages: bioinspired supramolecular architectures for next-generation applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Hydrazone synthesis using Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Application Note: Hydrazone Synthesis Using Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Executive Summary

Hydrazones are highly versatile pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The integration of an azetidine ring—a highly valued bioisostere—further enhances the physicochemical profile of these molecules by lowering lipophilicity, altering pKa, and improving metabolic stability[2]. This application note details the mechanistic rationale and experimental protocols for synthesizing acylhydrazones using the bifunctional building block Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5).

Mechanistic Rationale & Structural Significance

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate features two critical domains that dictate its synthetic utility:

-

The N-Boc Protected Azetidine Core : The tert-butoxycarbonyl (Boc) group serves a dual purpose. It prevents unwanted side reactions (such as amination or degradation) at the azetidine nitrogen during the condensation phase, and it provides a reliable handle for downstream deprotection and functionalization[3].

-

The Carbohydrazide Moiety : The terminal primary amine (-NH2) of the carbohydrazide undergoes nucleophilic addition to electrophilic carbonyl carbons (aldehydes or ketones). Because the adjacent carbonyl group withdraws electron density, the terminal nitrogen is less nucleophilic than a standard alkylhydrazine. Therefore, mild acid catalysis is required to protonate the target carbonyl, increasing its electrophilicity and facilitating the subsequent dehydration step to form the stable carbon-nitrogen double bond ( C=N )[3].

Biological Applications & Target Pathways

Hydrazone derivatives are frequently deployed in targeted oncology therapies. By acting as kinase inhibitors or modulating specific receptor pathways, these compounds can induce apoptosis in malignant cells[1]. A primary mechanism of action involves the activation of the pro-apoptotic Bax/Bak proteins, leading to mitochondrial membrane permeabilization, cytochrome C release, and the subsequent activation of the caspase cascade (Caspase-3/9)[1].

Apoptotic signaling pathway targeted by biologically active azetidine-hydrazone derivatives.

Experimental Workflow & Protocol

The synthesis of acylhydrazones from carbohydrazides is a robust, high-yielding condensation reaction[4]. The following protocol outlines the optimal conditions for reacting Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate with a standard aromatic aldehyde.

Experimental workflow for the synthesis and isolation of Boc-protected azetidine acylhydrazones.

Materials

-

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (1.0 equivalent)

-

Target Aldehyde or Ketone (1.1 equivalents)[1]

-

Anhydrous Ethanol (Solvent)[3]

-

Glacial Acetic Acid (Catalyst)[1]

Step-by-Step Synthesis Protocol

-

Preparation of the Reaction Mixture : In a clean, dry round-bottom flask, dissolve 1.0 equivalent of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate in anhydrous ethanol (approximately 5 mL per mmol of reactant). Ethanol is selected because its boiling point (78°C) provides sufficient thermal energy to drive the reaction without compromising the thermally sensitive Boc group[3].

-

Addition of the Electrophile : Add 1.1 equivalents of the desired aldehyde or ketone to the solution. The slight excess ensures complete consumption of the more complex azetidine building block[1].

-

Catalysis : Add 2-3 drops of glacial acetic acid to the mixture. This catalytic acid protonates the carbonyl oxygen, rendering the carbon center highly electrophilic and susceptible to nucleophilic attack by the carbohydrazide[1].

-

Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous magnetic stirring for 4 to 6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) until the starting carbohydrazide is fully consumed[4].

-

Crystallization : Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0-4°C) for 30-60 minutes to induce the crystallization of the acylhydrazone product[3].

-

Isolation : Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol to remove unreacted aldehyde and trace impurities[3].

-

Drying : Dry the isolated crystals under high vacuum to afford the pure Boc-protected azetidine acylhydrazone.

Reaction Optimization Data

The choice of solvent and catalyst heavily influences the yield and purity of the resulting hydrazone. The table below summarizes quantitative optimization data for this condensation reaction[4].

| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Average Yield (%) |

| Ethanol | Glacial Acetic Acid (Cat.) | 78 (Reflux) | 4 - 6 | 88 - 94 |

| Methanol | Glacial Acetic Acid (Cat.) | 65 (Reflux) | 6 - 8 | 80 - 85 |

| 1,4-Dioxane | None | 101 (Reflux) | 8 - 12 | 70 - 75 |

| Isopropanol | Glacial Acetic Acid (Cat.) | 82 (Reflux) | 4 - 6 | 85 - 89 |

Note: Ethanol combined with glacial acetic acid provides the optimal balance of solubility, reaction kinetics, and product recovery.

Downstream Processing: Boc Deprotection Protocol

To utilize the azetidine ring for further coupling (e.g., amide bond formation or reductive amination), the N-Boc group must be cleanly removed[3].

-

Dissolve the purified Boc-protected azetidine acylhydrazone in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

-

Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

-

Concentrate the mixture under reduced pressure to remove TFA and DCM, yielding the free azetidine hydrazone as a TFA salt, ready for subsequent synthetic steps.

References

-

[4] Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach | Source: NIH / PMC | URL:[Link]

-

[2] Title: Novel Syntheses of Azetidines and Azetidinones | Source: ACS Publications | URL: [Link]

Sources

Scale-up synthesis protocols for Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Application Note: Scalable Synthesis and Process Optimization of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Focus: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5)

Introduction and Strategic Rationale

Azetidine derivatives are highly valued in modern drug discovery for their ability to impart conformational restriction while improving the metabolic stability and pharmacokinetic profiles of lead compounds. Specifically, Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxylic acid hydrazide) serves as a critical bifunctional building block for synthesizing complex heterocycles, peptidomimetics, and targeted covalent inhibitors.

When transitioning this building block from milligram-scale discovery chemistry to multi-gram or kilogram process scale, direct amide coupling strategies (e.g., using HATU, EDC/HOBt, or PyBOP with hydrazine) present significant drawbacks. These include the high cost of coupling reagents, difficult aqueous workups to remove urea byproducts, and the propensity for over-reaction leading to symmetric diacylhydrazine dimers.

To ensure a self-validating, high-yielding, and economically viable scale-up, this protocol utilizes a two-step Mixed Anhydride Esterification followed by Hydrazinolysis . This route leverages the rapid, low-temperature activation of the carboxylic acid using isobutyl chloroformate (IBCF), a methodology validated in pharmaceutical literature for protecting sensitive azetidine rings[1], followed by a clean displacement with hydrazine hydrate.

Process Workflow

Fig 1. Two-step scalable workflow for the synthesis of 1-Boc-azetidine-2-carboxylic acid hydrazide.

Detailed Scale-Up Methodologies

Step 1: Synthesis of 1-Boc-azetidine-2-carboxylic acid methyl ester

Process Rationale: We utilize isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) to form a mixed anhydride intermediate. This method is highly exothermic but extremely fast and clean at sub-zero temperatures, preventing the racemization of the α-chiral center (if using enantiopure starting material)[1].

Materials:

-

1-Boc-azetidine-2-carboxylic acid: 100.0 g (0.497 mol, 1.0 eq)

-

N-Methylmorpholine (NMM): 52.8 g (0.522 mol, 1.05 eq)

-

Isobutyl chloroformate (IBCF): 67.9 g (0.497 mol, 1.0 eq)

-

Methanol (Anhydrous): 150 mL (Excess)

-

Tetrahydrofuran (THF, Anhydrous): 750 mL

Procedure:

-

System Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

-

Dissolution: Charge the reactor with 1-Boc-azetidine-2-carboxylic acid (100.0 g) and anhydrous THF (750 mL). Initiate stirring (250 rpm) and cool the batch to -10 °C using the jacket chiller.

-

Base Addition: Add NMM (52.8 g) dropwise over 10 minutes, maintaining the internal temperature below -5 °C.

-

Activation: Slowly dose IBCF (67.9 g) into the reactor via an addition funnel over 30 minutes. Critical In-Process Control (IPC): Ensure the internal temperature does not exceed 0 °C to prevent premature decomposition of the mixed anhydride. Stir for an additional 20 minutes at -10 °C[1]. NMM·HCl salts will precipitate as a white solid.

-

Esterification: Rapidly charge anhydrous methanol (150 mL) into the suspension. Remove the cooling jacket and allow the reaction to warm to ambient temperature (20 °C) over 1 hour.

-

Workup: Filter the reaction mixture through a Celite pad to remove the NMM·HCl salts. Concentrate the filtrate under reduced pressure (30 mbar, 40 °C). Redissolve the resulting oil in ethyl acetate (800 mL), wash sequentially with 0.5 M HCl (2 x 200 mL), saturated NaHCO3 (200 mL), and brine (200 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the methyl ester as a pale yellow oil, which is used directly in the next step without further purification.

Step 2: Synthesis of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Process Rationale: Hydrazinolysis of the unhindered methyl ester is driven to completion by using an excess of hydrazine hydrate. Methanol is chosen as the solvent because it solubilizes both the ester and hydrazine hydrate, and it boils at a temperature (65 °C) that provides optimal kinetic energy for the substitution without degrading the Boc protecting group.

Materials:

-

1-Boc-azetidine-2-carboxylic acid methyl ester: ~105 g (Crude from Step 1, ~0.488 mol, 1.0 eq)

-

Hydrazine hydrate (80% aqueous solution): 91.6 g (1.46 mol, 3.0 eq)

-

Methanol: 500 mL

Procedure:

-

Reaction Assembly: In a 1 L round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize any escaping hydrazine vapors), dissolve the crude methyl ester in methanol (500 mL).

-

Hydrazine Addition: Add hydrazine hydrate (91.6 g) in one portion at room temperature.

-

Heating: Heat the mixture to a gentle reflux (internal temperature ~65 °C) and stir for 8–12 hours.

-

IPC Validation: Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1). The reaction is deemed complete when the methyl ester peak is < 1% by UV area.

-

Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator and carefully remove methanol and excess hydrazine under high vacuum (10 mbar, bath temp 45 °C). Safety Note: Ensure the vacuum pump is equipped with a cold trap and proper ventilation.

-

Crystallization: To the resulting thick syrup, add methyl tert-butyl ether (MTBE, 100 mL) and n-heptane (200 mL). Stir vigorously at 0 °C for 2 hours until a free-flowing white solid precipitates.

-

Filtration: Filter the solid through a sintered glass funnel, wash with cold n-heptane (2 x 50 mL), and dry in a vacuum oven at 35 °C for 24 hours to yield the target compound (CAS: 1779700-36-5).

Quantitative Data & Quality Control Summary

The following table summarizes the expected mass balance, yield, and analytical release criteria for the scaled-up process.

| Parameter | Step 1: Mixed Anhydride Esterification | Step 2: Hydrazinolysis |

| Input Mass (SM) | 100.0 g (1-Boc-azetidine-2-carboxylic acid) | ~105.0 g (Crude Methyl Ester) |

| Expected Output | 102.0 g – 107.0 g (Oil) | 89.0 g – 95.0 g (Solid) |

| Step Yield | 95% – 99% (Crude) | 85% – 90% (Isolated) |

| Global Yield | N/A | 81% – 89% (Over 2 steps) |

| Appearance | Pale yellow, viscous oil | Off-white to white crystalline powder |

| Purity (HPLC) | > 92% (Area %) | > 98.5% (Area %) |

| Identity (LC-MS) | m/z [M+H]+ = 216.1 | m/z [M+H]+ = 216.2 (Target: 215.25 MW) |

Note: The molecular weight of the target Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is 215.25 g/mol . The LC-MS will typically show the [M+H]+ ion at 216.2, and frequently a prominent[M-Boc+H]+ fragment at 116.1.

References

- Google Patents. US5409946A - Isoxazole, isothiazole and pyrazole compounds that enhance cognitive function (Details the specific activation of 1-BOC-azetidine-2-carboxylic acid using isobutyl chloroformate and N-methylmorpholine).

Sources

Application Note: Incorporating Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate into Fragment-Based Drug Design